N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Exploration
Synthesis of New Azole and Furan Derivatives : Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This work demonstrates the compound's utility as a versatile building block for creating a variety of heterocyclic compounds with potential biological and chemical applications (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
Conversion into Heterocyclic Systems with Antiviral Activity : Hashem et al. (2007) reported on converting furanones bearing a pyrazolyl group into various heterocyclic systems. This study also evaluated the antiviral activity of the synthesized compounds against HAV and HSV-1 viruses, highlighting some compounds' promising activities (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Biological and Chemical Properties
Herbicidal Activity of Pyrazolines : Eussen et al. (1990) discussed N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with notable herbicidal activity, mainly expressed as post-emergence activity on dicotyledonous weed species (Eussen, Thus, Wellinga, & Stork, 1990).
Antibacterial and Antifungal Activities : Hassan (2013) synthesized a series of 2-pyrazoline derivatives bearing benzenesulfonamide moieties, evaluating their antibacterial and antifungal activities. This research indicates the potential for developing new antimicrobial agents (Hassan, 2013).
Conformational and Structural Studies
Conformation Differences in Sulfonamide Derivatives : Borges et al. (2014) conducted a crystallographic study revealing significant conformation differences in sulfonamide derivatives used in antileishmania studies, contributing to understanding the molecular basis of their activity (Borges, Pinheiro, Faria, Bernardino, Wardell, & Wardell, 2014).
Antimicrobial and Anti-Infective Evaluation
Anti-Infective Evaluation of Sulfonamides : Bouz et al. (2019) prepared a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, investigating their antimicrobial activity. This study highlighted compounds with good antitubercular activity, pointing towards potential anti-infective applications (Bouz, Juhás, Pausas Otero, Paredes de la Red, Janďourek, Konečná, Paterová, Kubíček, Janoušek, Doležal, & Zítko, 2019).
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-27(25,16-4-2-15(3-5-16)23-10-1-7-21-23)22-12-17-18(20-9-8-19-17)14-6-11-26-13-14/h1-11,13,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXFMLJVQUZGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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